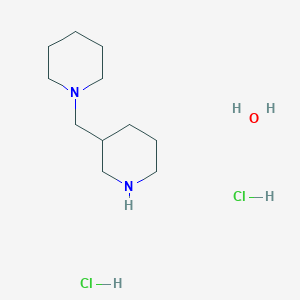

![molecular formula C11H14N4O B3807598 4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate](/img/structure/B3807598.png)

4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrate

Descripción general

Descripción

Pyridine derivatives are valuable nitrogen-based heterocyclic compounds present in many naturally occurring bioactive compounds . They are widely used in drug design and development in pharmaceuticals, as well as precursors to agrochemicals and chemical-based industries .

Synthesis Analysis

Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .Molecular Structure Analysis

Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−) . It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .Chemical Reactions Analysis

Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . A photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported .Physical And Chemical Properties Analysis

Pyridine is a basic heterocyclic organic compound. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell . Pyridine is colorless, but older or impure samples can appear yellow due to the formation of extended, unsaturated polymeric chains, which show significant electrical conductivity .Aplicaciones Científicas De Investigación

Drug Design and Medicinal Chemistry

Fused pyridine derivatives, such as the compound , are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Antituberculosis Activity

Apart from antiviral and anticancer activities, fused pyridine derivatives are also found in the structures of substances with antituberculosis activity .

Antibacterial Activity

These compounds also exhibit antibacterial properties, making them useful in the development of new antibiotics .

Antifungal Activity

Fused pyridine derivatives are also known for their antifungal activities .

Anti-inflammatory Activity

These compounds have been found to possess anti-inflammatory properties .

Antimalarial Activity

Fused pyridine derivatives are also used in the development of antimalarial drugs .

Organic Materials and Catalysts

Pyridine and its reduced form (piperidine) are among the most important structural cores in alkaloids, ligands for transition metals, catalysts, and organic materials with various properties .

C–H Functionalization

Direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power. However, the focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization .

Mecanismo De Acción

Target of Action

It’s known that pyridine derivatives are common in fda-approved drugs and are present in various substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Mode of Action

It’s known that pyridine derivatives can undergo c–h functionalization . This process involves the direct and selective functionalization of pyridine, which is often challenging due to its electron-poor nature and nitrogen coordination power .

Biochemical Pathways

Pyridine derivatives are known to be involved in various biological activities, suggesting their interaction with multiple biochemical pathways .

Pharmacokinetics

It’s known that the structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness . This suggests that the compound might have good bioavailability.

Result of Action

It’s known that pyridine derivatives can exhibit various biological activities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4.H2O/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11;/h1-3,5,7,10,13H,4,6H2,(H,14,15);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJNLRKLWMQKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=CC=CC=N3.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3807518.png)

![2-{3-[1-(4-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3807526.png)

![[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3807545.png)

![3-(benzyloxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3807553.png)

![N-(1-isopropyl-1H-pyrazol-5-yl)-5-[1-(methoxyacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B3807565.png)

![4-[(4-methylphenyl)thio]-1-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B3807569.png)

![{3-[5-(5-methyl-3-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B3807581.png)

![[1-(3-chlorobenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3807587.png)

![[(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B3807590.png)

![4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-N,N-dimethyl-1-piperazinecarboxamide bis(trifluoroacetate) (salt)](/img/structure/B3807605.png)